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Abstract
Dihydrosafrole (5-Propyl-1,3-benzodioxole) is a phenylpropanoid derivative of significant

interest due to its historical applications, its role as a key intermediate in the synthesis of the

pesticide synergist piperonyl butoxide (PBO), and its toxicological profile. As a saturated analog

of safrole, a major constituent of sassafras oil, the history of dihydrosafrole is intrinsically

linked to the exploration of natural product chemistry and the development of industrial catalytic

processes. This document provides an in-depth technical overview of the history, synthesis,

and core chemical properties of dihydrosafrole, tailored for a scientific audience. It includes

detailed experimental protocols for its synthesis, a comprehensive summary of its

physicochemical properties, and visualizations of its primary synthetic and metabolic pathways.

History and Discovery
The discovery of dihydrosafrole is not attributed to a single event but rather emerged from the

broader study of essential oils and the advent of catalytic hydrogenation technology in the late

19th and early 20th centuries.

Early Context: Sassafras Oil and Safrole: For centuries, the essential oil of the sassafras tree

(Sassafras albidum) was a known commodity, valued for its distinct aroma.[1][2] Chemical

investigations in the 19th century identified its principal component as safrole.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b124246?utm_src=pdf-interest
https://www.benchchem.com/product/b124246?utm_src=pdf-body
https://www.benchchem.com/product/b124246?utm_src=pdf-body
https://www.benchchem.com/product/b124246?utm_src=pdf-body
https://www.benchchem.com/product/b124246?utm_src=pdf-body
https://www.cargohandbook.com/Sassafras_Oil
https://victoriasforestsbushfireheritage.com/2024/09/19/sassafras-oil/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b124246?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The Dawn of Hydrogenation: The groundwork for the synthesis of dihydrosafrole was laid

by pioneers like Paul Sabatier, who discovered the use of finely divided metals to catalyze

the hydrogenation of organic compounds.[3] This was followed by Wilhelm Normann, who

patented the hydrogenation of liquid oils in 1903, revolutionizing the fats and oils industry.[3]

First Synthesis via Hydrogenation: The first explicit description of the synthesis of

dihydrosafrole appears in the early 20th-century literature. A notable early report is a 1914

paper by Alan R. Albright from the U.S. Bureau of Chemistry. Albright detailed a method for

determining a "hydrogen number" for essential oils, analogous to the iodine number for fats.

In this work, he demonstrated the quantitative hydrogenation of safrole, dissolved in 95%

alcohol, to dihydrosafrole using a colloidal palladium catalyst. This work established the

fundamental and most direct method for its preparation: the saturation of the allyl side chain

of safrole.

Historically, dihydrosafrole was used as a flavoring agent, particularly in beverages like root

beer, and as a fragrance in soaps and cosmetics.[4] However, due to toxicological concerns

mirroring those of safrole, its use in food was discontinued in the United States around 1960.[4]

Today, its primary legitimate industrial application is as a chemical intermediate, most

significantly in the multi-step synthesis of piperonyl butoxide (PBO), a compound that enhances

the efficacy of pyrethrin-based insecticides.[4][5]

Physicochemical and Spectroscopic Data
Dihydrosafrole is a colorless to pale yellow oily liquid with a characteristic sassafras-like odor.

[6] Its key quantitative properties are summarized below for reference.
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Property Value Source(s)

Molecular Formula C₁₀H₁₂O₂ [7]

Molecular Weight 164.20 g/mol [7]

CAS Number 94-58-6 [7]

Appearance
Colorless to pale yellow oily

liquid
[6]

Boiling Point 228 °C at 760 mmHg [8]

Density 1.063 - 1.070 g/cm³ at 25 °C [4]

Refractive Index 1.517 - 1.520 at 20 °C [4]

Solubility

Soluble in alcohol, ether,

chloroform, ethyl acetate,

benzene. Insoluble in water.

[6][9]

Vapor Pressure 0.056 mmHg (estimated) [4]

Flash Point 99.3 °C (211.0 °F) (estimated) [4]

Experimental Protocols
The synthesis of dihydrosafrole can be achieved through several routes. The most common

methods involve the direct hydrogenation of its unsaturated precursor, safrole, or a multi-step

synthesis from more fundamental chemical feedstocks like catechol.

Method 1: Catalytic Hydrogenation of Safrole
This is the most direct and historically significant method, involving the saturation of the C=C

double bond in the allyl side chain of safrole.

Reaction: Safrole + H₂ --(Catalyst)--> Dihydrosafrole

Materials:

Safrole (or Isosafrole)
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Catalyst: 5% Palladium on Carbon (Pd/C)

Solvent: Ethanol or Ethyl Acetate

Hydrogen (H₂) gas source

Inert gas (Nitrogen or Argon)

Procedure:

A solution of safrole in ethanol is charged into a hydrogenation vessel (e.g., a Parr shaker or

a flask equipped for balloon hydrogenation).

A catalytic amount of 5% Pd/C (typically 1-5% by weight relative to the safrole) is carefully

added to the solution.

The vessel is sealed and purged several times with an inert gas (e.g., nitrogen) to remove all

oxygen.

The atmosphere is then replaced with hydrogen gas, and the mixture is agitated vigorously

at room temperature. The reaction can be run at atmospheric pressure (balloon) or higher

pressures (Parr apparatus) to increase the reaction rate.

The reaction progress is monitored by the cessation of hydrogen uptake or by analytical

techniques such as TLC or GC-MS.

Upon completion, the hydrogen atmosphere is replaced with an inert gas.

The reaction mixture is filtered through a pad of Celite or a similar filter aid to remove the

palladium catalyst. The filter cake should be washed with a small amount of the solvent.

The solvent is removed from the filtrate under reduced pressure (rotary evaporation) to yield

crude dihydrosafrole.

The product can be purified by vacuum distillation to yield a clear, colorless oil.

Method 2: Multi-Step Synthesis from Catechol
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This route avoids the use of safrole as a starting material and builds the molecule from

catechol. It is a three-step process involving propionylation, reduction, and finally,

methylenation to form the dioxole ring.[8]

Step 1: Propionylation (Friedel-Crafts Acylation)

Reaction: Catechol is acylated with a propionylating agent (e.g., propionyl chloride or

propionic anhydride) in the presence of a Lewis acid catalyst to form 3,4-dihydroxyphenyl-1-

propanone.

Procedure:

Catechol is dissolved in a suitable solvent such as ethylene dichloride.

A Lewis acid catalyst (e.g., AlCl₃, SnCl₄) is added, and the mixture is cooled (0-5 °C).[8]

Propionyl chloride is added dropwise while maintaining the low temperature.

After the addition, the reaction is allowed to warm and proceed for several hours (e.g., 3-

15 hours).[8]

The reaction is quenched with cold water or dilute acid, and the product is extracted into

an organic solvent. The organic layer is washed, dried, and concentrated to yield the

ketone intermediate.

Step 2: Catalytic Hydrogenation of the Ketone

Reaction: The ketone group of 3,4-dihydroxyphenyl-1-propanone is reduced to a methylene

group, and the aromatic ring is hydrogenated to yield 4-propylcatechol.

Procedure:

The ketone intermediate from Step 1 is dissolved in an alcohol solvent (e.g., ethanol).

A hydrogenation catalyst (e.g., Pd/C) is added.

The mixture is hydrogenated under pressure (4-60 atm) and elevated temperature (20-100

°C) until the reaction is complete.[8]
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The catalyst is removed by filtration, and the solvent is evaporated to yield 4-

propylcatechol.

Step 3: Methylenation (Cyclization)

Reaction: The two hydroxyl groups of 4-propylcatechol are reacted with a dihalomethane

(e.g., dichloromethane or dibromomethane) under basic conditions to form the

methylenedioxy bridge.

Procedure:

4-propylcatechol is dissolved in a polar aprotic solvent (e.g., DMF, DMSO).

A strong base (e.g., KOH, NaOH) and a dihalomethane are added.

The mixture is heated (50-130 °C) for several hours (4-10 hours) to drive the cyclization.[8]

After cooling, the reaction mixture is worked up by adding water and extracting the product

with an organic solvent.

The crude product is purified by vacuum distillation to yield dihydrosafrole.

Key Pathways and Workflows
Synthetic Pathways of Dihydrosafrole
The following diagram illustrates the two primary synthetic routes to dihydrosafrole described

in the experimental protocols.
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Method 1: Catalytic Hydrogenation

Method 2: Multi-step Synthesis from Catechol

Safrole H₂ / Pd-C Dihydrosafrole

Catechol 1. Propionylation
(Propionyl Chloride, AlCl₃)

3,4-Dihydroxyphenyl
-1-propanone

2. Catalytic Hydrogenation
(H₂, Pd-C) 4-Propylcatechol 3. Methylenation

(CH₂Cl₂, KOH) Dihydrosafrole

Click to download full resolution via product page

Caption: Primary synthetic routes to Dihydrosafrole.

Metabolic Pathway of Dihydrosafrole
In biological systems, dihydrosafrole is primarily metabolized by the Cytochrome P450 (CYP)

enzyme system. The key transformation involves the oxidative cleavage of the methylenedioxy

ring, a process known as demethylenation.
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Caption: Metabolic activation of Dihydrosafrole via Cytochrome P450.

The metabolism begins with the CYP-mediated oxidation of the methylene carbon of the

dioxole ring.[4][6] This is believed to form a reactive carbene intermediate that complexes with

the heme iron of the cytochrome P450 enzyme.[6] Subsequent hydrolysis of this intermediate

cleaves the ring, yielding the primary metabolite, 4-propylcatechol.[4] This catechol can then

undergo further phase II metabolism (e.g., glucuronidation or sulfation) before being excreted.

This metabolic activation pathway is central to the toxicological and carcinogenic properties

associated with methylenedioxyphenyl compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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